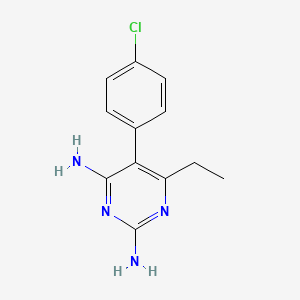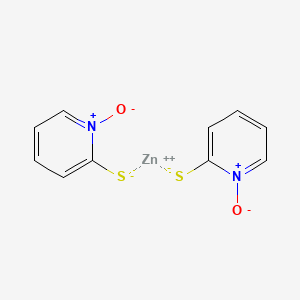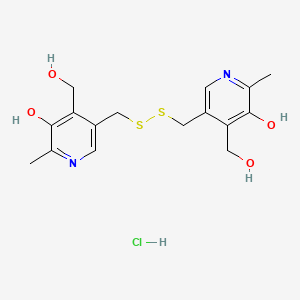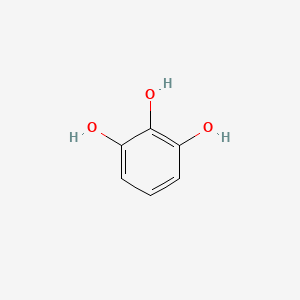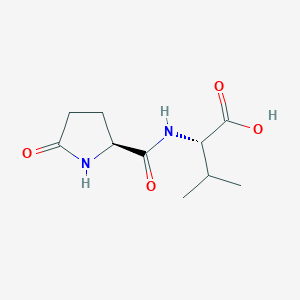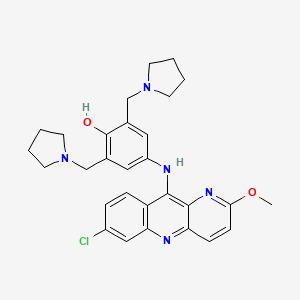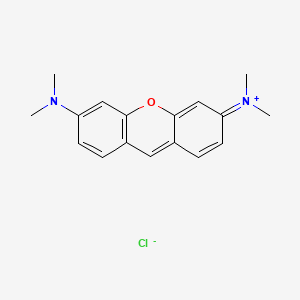
Pyrrothiogatain
説明
Pyrrothiogatain is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 . It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Molecular Structure Analysis
Pyrrothiogatain has a molecular formula of C11H11NO2S and a molecular weight of 221.27 . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrrothiogatain are not fully detailed in the available sources. It has a molecular weight of 221.27 and a molecular formula of C11H11NO2S . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Inhibition of GATA Family Proteins
Pyrrothiogatain is identified as a novel inhibitor of GATA family proteins . It specifically targets the DNA-binding activity of GATA3 , a key regulator in the modulation of T helper 2 (Th2) cell differentiation . By inhibiting GATA3, Pyrrothiogatain can suppress the interaction between GATA3 and SOX4, which is crucial for the expression and production of Th2 cytokines .
Therapeutic Strategy for Allergic Inflammation
The compound’s ability to inhibit GATA3 also presents a potential therapeutic strategy for controlling type-2 allergic inflammation . Excessive production of Th2 cytokines can lead to allergic responses, and Pyrrothiogatain’s selective inhibition could help regulate these cytokine levels .
High-Throughput Drug Screening
Pyrrothiogatain was discovered through a novel high-throughput screening system designed to identify inhibitors of DNA-binding proteins, such as transcription factors . This demonstrates Pyrrothiogatain’s potential as a model compound in the development of new drugs targeting transcription factors .
Regulation of Th2 Cell Differentiation
Research indicates that Pyrrothiogatain significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This selective action is important for maintaining a balanced immune response while targeting specific pathways associated with allergic diseases .
Modulation of Cytokine Expression
Pyrrothiogatain has been shown to inhibit the expression and production of Th2 cytokines, such as IL-4, IL-5, and IL-13 . These cytokines are involved in the immune response against foreign pathogens, and their regulation is crucial for preventing overactive immune responses .
Potential in Gene Expression Studies
Given its role in modulating the activity of transcription factors, Pyrrothiogatain could be used in gene expression studies to understand the mechanisms of transcriptional regulation . It could serve as a tool to dissect the complex interactions between transcription factors and DNA.
Development of Novel Small Compounds
The efficiency of the drug screening system that identified Pyrrothiogatain underscores its potential in aiding the development of novel small compounds that inhibit the DNA-binding activity of transcription factors . This could lead to new classes of drugs with specific targets in gene regulation.
Research on Immune Cell Fate
Pyrrothiogatain’s impact on Th2 and Th1 cell differentiation could provide insights into immune cell fate decisions . Understanding how this compound affects these pathways could lead to breakthroughs in immunology and treatment strategies for immune-related disorders.
作用機序
Target of Action
Pyrrothiogatain, also known as 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid, is a novel inhibitor of GATA family proteins . It primarily targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
Pyrrothiogatain inhibits the DNA-binding activity of GATA3 and other members of the GATA family . It also inhibits the interaction between GATA3 and SOX4 , suggesting that it interacts with the DNA-binding region of GATA3 .
Biochemical Pathways
The inhibition of GATA3’s DNA-binding activity by Pyrrothiogatain significantly suppresses Th2 cell differentiation , without impairing Th1 cell differentiation . This results in the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of Pyrrothiogatain’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects suggest that Pyrrothiogatain could potentially be used in the treatment of conditions associated with excessive Th2 cytokine production, such as type-2 allergic inflammation .
特性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFROSMDUZELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477888-48-5 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



